Introduction: The Strategic Importance of Indole Boronic Acids in Modern Synthesis
Introduction: The Strategic Importance of Indole Boronic Acids in Modern Synthesis
An In-depth Technical Guide to 4-Benzyloxy-1-Boc-indole-2-boronic Acid: Properties, Synthesis, and Application
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The ability to functionalize this core at specific positions is paramount for developing novel therapeutics. Indolylboronic acids have emerged as exceptionally versatile and valuable intermediates, primarily due to their stability, low toxicity, and efficacy in palladium-catalyzed cross-coupling reactions.[1]
This guide focuses on 4-Benzyloxy-1-Boc-indole-2-boronic acid , a highly functionalized building block designed for advanced synthetic applications. The molecule incorporates three key features:
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The Indole-2-boronic Acid Moiety: This group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl or heteroaryl structures.[2][3]
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The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It enhances the stability of the boronic acid by reducing the electron density of the indole ring, thereby mitigating the risk of protodeboronation. It also improves solubility in common organic solvents.
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The 4-Benzyloxy Protecting Group: The benzyl ether at the 4-position protects the phenolic hydroxyl group, which can be a key pharmacophore. This group is stable to a wide range of reaction conditions, including those of Suzuki couplings, and can be selectively removed in later synthetic steps to reveal the phenol.
This document provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and key applications of 4-Benzyloxy-1-Boc-indole-2-boronic acid, with a focus on providing practical, field-proven insights for researchers in organic synthesis and drug discovery.
Section 1: Physicochemical and Structural Properties
The precise functionality of 4-Benzyloxy-1-Boc-indole-2-boronic acid dictates its behavior in a chemical system. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from its constituent parts and closely related analogs, such as the 5-benzyloxy isomer.
Molecular Structure
The foundational structure provides a platform for its reactivity.
Caption: Structure of 4-Benzyloxy-1-Boc-indole-2-boronic acid.
Core Chemical Properties
The following table summarizes the key properties. Data for the 5-benzyloxy isomer (CAS 850568-62-6) is used as a close approximation where direct data for the 4-benzyloxy isomer is unavailable.
| Property | Value / Description | Source / Rationale |
| CAS Number | Not assigned (as of early 2026). The 5-benzyloxy isomer is 850568-62-6. | [4] |
| Molecular Formula | C₂₀H₂₂BNO₅ | [4] |
| Molecular Weight | 367.2 g/mol | [4] |
| Appearance | Expected to be a white to off-white or light yellow solid. | [5][6] |
| Melting Point | Estimated: 100-115 °C. (The 5-benzyloxy isomer melts at 106-110°C). | [7] |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and DMSO. Limited solubility in water and non-polar aliphatic hydrocarbons. | General knowledge for protected boronic acids. |
| Stability | Solid is stable under recommended storage. The boronic acid is susceptible to dehydration to form boroxines and to protodeboronation under strong acidic or basic conditions. The N-Boc group enhances stability. | [8] |
Spectroscopic Profile (Predicted)
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¹H NMR: Key signals would include the Boc group singlet around 1.7 ppm, the benzyloxy CH₂ singlet around 5.2 ppm, aromatic protons from the benzyl and indole rings between 6.8-8.2 ppm, and a broad singlet for the B(OH)₂ protons which is D₂O exchangeable.[9][10]
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¹³C NMR: Expect signals for the Boc quaternary carbon (~85 ppm) and carbonyl (~150 ppm), the benzyloxy CH₂ carbon (~70 ppm), and numerous aromatic signals between 110-160 ppm.
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Mass Spectrometry (ESI-): The molecule would likely show a prominent [M-H]⁻ ion. Dehydration or loss of the Boc group are common fragmentation pathways.
Section 2: Synthesis and Purification
The synthesis of 4-Benzyloxy-1-Boc-indole-2-boronic acid is not commercially documented on a large scale but can be achieved through established organometallic methodologies. The most logical approach involves a directed lithiation-borylation sequence starting from the appropriately protected 4-benzyloxyindole.
Proposed Synthetic Workflow
The synthesis is a multi-step process requiring careful control of stoichiometry and reaction conditions, particularly temperature.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Lithiation-Borylation
This protocol is a representative procedure. Researchers must optimize conditions based on their specific lab setup and scale.
Expertise Insight: The choice of base for lithiation is critical. n-BuLi is often sufficient, but s-BuLi or t-BuLi may be required to achieve complete deprotonation at the C2 position, which is the most acidic proton on the N-Boc protected indole ring. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) as organolithium reagents and the resulting lithiated intermediate are extremely reactive towards oxygen and moisture.
Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-Boc-4-benzyloxyindole (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi, 1.2 equiv, as a solution in cyclohexane) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.[11]
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Borylation: To the cold solution, add triisopropyl borate (B(OiPr)₃, 1.5 equiv) dropwise. The addition is often exothermic and must be controlled to maintain the low temperature.
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Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Hydrolysis & Work-up: Cool the mixture to 0 °C in an ice bath and cautiously quench by adding saturated aqueous ammonium chloride or 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield the final boronic acid.
Section 3: Chemical Reactivity and Applications
The primary utility of 4-Benzyloxy-1-Boc-indole-2-boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][8]
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[3][12] The indole boronic acid can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to generate complex molecular architectures.
Mechanism Overview: The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Suzuki-Miyaura Coupling
Trustworthiness Insight: A successful Suzuki coupling relies on the careful selection and quality of the catalyst, ligand, base, and solvent, as well as the exclusion of oxygen. Degassing the solvent is a critical, non-negotiable step to prevent oxidation and deactivation of the Pd(0) catalyst.
Methodology:
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Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 4-Benzyloxy-1-Boc-indole-2-boronic acid (1.2 equiv), the aryl/heteroaryl halide partner (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd₂(dba)₃, 1-3 mol%), and a ligand if necessary (e.g., SPhos, XPhos, 2-8 mol%).
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Solvent and Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.
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Reaction: Heat the mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.
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Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified via flash chromatography.
Section 4: Handling, Storage, and Safety
As a boronic acid derivative, this compound requires specific handling procedures to ensure its stability and the safety of the researcher.
| Parameter | Recommendation | Rationale / Justification |
| Storage | Store at -20°C to 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[8] | Boronic acids are hygroscopic and can degrade upon exposure to moisture. Low temperatures slow potential decomposition pathways.[13] |
| Handling | Handle in a well-ventilated area or fume hood. Avoid generating dust.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8] | The compound may cause skin, eye, and respiratory irritation. Inhalation of dust should be avoided.[5] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[13] | Strong oxidizers can react with the boronic acid, while strong acids can cause protodeboronation or cleavage of the Boc group. |
Conclusion
4-Benzyloxy-1-Boc-indole-2-boronic acid is a sophisticated and highly valuable building block for organic synthesis and drug discovery. Its well-defined reactive site, coupled with orthogonal protecting groups, allows for the strategic and selective construction of complex indole-containing molecules. A thorough understanding of its properties, synthetic access, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for leveraging its full potential. By following the robust protocols and handling guidelines presented in this guide, researchers can confidently and effectively incorporate this versatile reagent into their synthetic programs, accelerating the discovery of novel chemical entities.
References
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AB Enterprises. (n.d.). 5-benzyloxy-1-BOC-indole-2-boronic acid. Retrieved January 17, 2026, from [Link]
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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El Bialy, S. A. A., et al. (2011). Synthesis of benzyloxycyanophenylboronic esters. ResearchGate. Retrieved January 17, 2026, from [Link]
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